

# Spectroscopic Analysis of Fmoc-Thr(Bzl)-OH: A Technical Guide to NMR Data

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Fmoc-Thr(Bzl)-OH**

Cat. No.: **B557316**

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for **Fmoc-Thr(Bzl)-OH** (N- $\alpha$ -9-fluorenylmethoxycarbonyl-O-benzyl-L-threonine). It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering a comprehensive resource for the characterization of this crucial building block.

## Core Spectroscopic Data

The structural integrity and purity of **Fmoc-Thr(Bzl)-OH** are paramount in peptide synthesis. NMR spectroscopy is a powerful analytical technique for confirming the identity and purity of this compound. Below is a summary of the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts. These values are compiled from typical ranges for the constituent moieties and data from similar Fmoc-protected amino acids.

## Table 1: $^1\text{H}$ NMR Spectroscopic Data for Fmoc-Thr(Bzl)-OH

| Protons                   | Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---------------------------|----------------------------------|--------------|---------------------------|
| Fmoc-H (aromatic)         | 7.80 - 7.20                      | m            | -                         |
| Benzyl-H (aromatic)       | 7.40 - 7.20                      | m            | -                         |
| NH (amide)                | ~5.8 - 5.4                       | d            | ~8-10                     |
| Benzyl-CH <sub>2</sub>    | ~4.6                             | s            | -                         |
| $\alpha$ -CH              | ~4.4                             | dd           | ~2, ~8                    |
| Fmoc-CH <sub>2</sub>      | ~4.3                             | m            | -                         |
| Fmoc-CH                   | ~4.2                             | t            | ~7                        |
| $\beta$ -CH               | ~4.1                             | m            | -                         |
| $\gamma$ -CH <sub>3</sub> | ~1.2                             | d            | ~6                        |

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for Fmoc-Thr(Bzl)-OH**

| Carbon                 | Chemical Shift ( $\delta$ , ppm)   |
|------------------------|------------------------------------|
| C=O (carboxyl)         | ~173                               |
| C=O (Fmoc)             | ~156                               |
| Fmoc-C (aromatic)      | ~144, ~141, ~128, ~127, ~125, ~120 |
| Benzyl-C (aromatic)    | ~138, ~128.5, ~128, ~127.5         |
| $\beta$ -C             | ~78                                |
| Benzyl-CH <sub>2</sub> | ~72                                |
| Fmoc-CH <sub>2</sub>   | ~67                                |
| $\alpha$ -C            | ~59                                |
| Fmoc-CH                | ~47                                |
| $\gamma$ -C            | ~20                                |

# Experimental Protocol for NMR Analysis

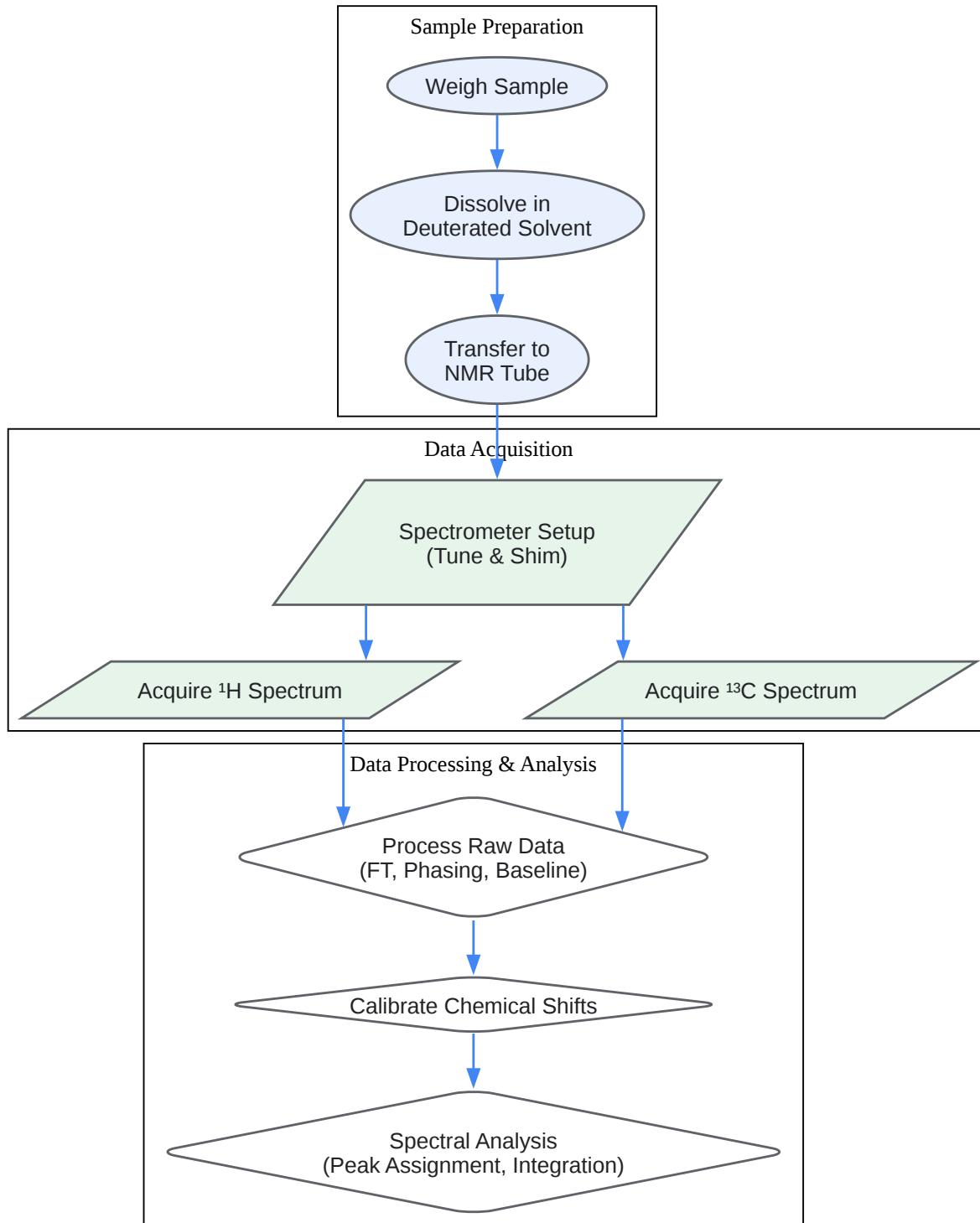
The following is a standard protocol for the acquisition of NMR spectra for Fmoc-protected amino acids like **Fmoc-Thr(Bzl)-OH**.

## 1. Sample Preparation:

- Weigh approximately 5-10 mg of **Fmoc-Thr(Bzl)-OH**.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{MeOD-d}_4$ ).
- Vortex the sample until the solid is completely dissolved.
- Transfer the solution to a 5 mm NMR tube.

## 2. NMR Spectrometer Setup:

- The data presented is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[\[1\]](#)
- Tune and shim the spectrometer to the specific solvent and sample.
- Set the acquisition parameters for  $^1\text{H}$  NMR, including spectral width, acquisition time, and number of scans.
- For  $^{13}\text{C}$  NMR, set the appropriate spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.


## 3. Data Acquisition and Processing:

- Acquire the  $^1\text{H}$  NMR spectrum.
- Acquire the  $^{13}\text{C}$  NMR spectrum.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

- Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of **Fmoc-Thr(Bzl)-OH**.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Fmoc-Thr(Bzl)-OH: A Technical Guide to NMR Data]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b557316#fmoc-thr-bzl-oh-spectroscopic-data-nmr-analysis>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)